molecular formula C18H21N5 B2861513 N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-87-6

N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2861513
CAS No.: 393844-87-6
M. Wt: 307.401
InChI Key: STMPYSRJZZHYLQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are often studied for their biological activities.

  • N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives: Variations of the compound with different substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.

Uniqueness: N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-22(14-8-4-2-5-9-14)17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMPYSRJZZHYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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